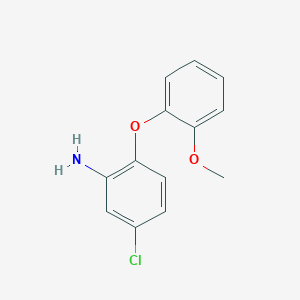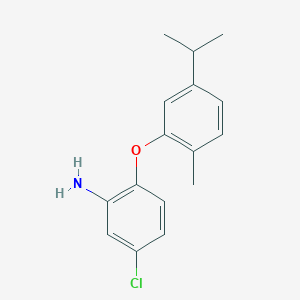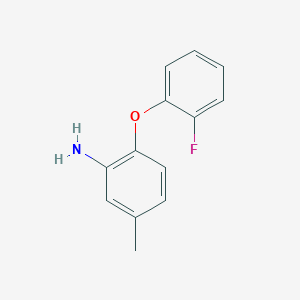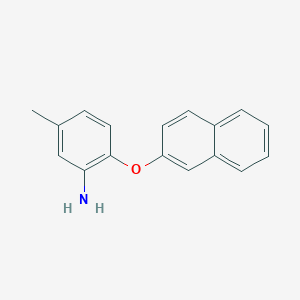
2-(2,4-Dimethylphenoxy)-5-methylaniline
Vue d'ensemble
Description
2-(2,4-Dimethylphenoxy)-5-methylaniline, commonly referred to as DMPMA, is an aromatic amine compound that is widely used in the synthesis of various organic compounds. DMPMA is a versatile reagent, often utilized in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It is a colorless solid with a pleasant aromatic odor and is highly soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of DMPMA is based on its reactivity as an aromatic amine. DMPMA is capable of undergoing nucleophilic substitution reactions with a variety of substrates, resulting in the formation of various organic compounds. Additionally, DMPMA can participate in nucleophilic aromatic substitution reactions, resulting in the formation of polymeric materials such as polyurethanes, polyamides, and polyesters.
Biochemical and Physiological Effects
Due to its reactivity as an aromatic amine, DMPMA is capable of undergoing a variety of biochemical and physiological processes. For example, DMPMA can act as a substrate for various enzymes, resulting in the formation of various organic compounds. Additionally, DMPMA can interact with various proteins and other macromolecules, resulting in the formation of various polymeric materials.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of DMPMA for laboratory experiments are its low cost, high reactivity, and versatility. Additionally, DMPMA is a colorless solid with a pleasant odor, making it easy to handle and store. However, DMPMA is also a highly reactive compound, and should be handled with care in order to prevent accidental exposure.
Orientations Futures
In the future, DMPMA could be used in the synthesis of a variety of novel organic compounds, including pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, DMPMA could be used in the preparation of various polymeric materials, such as polyurethanes, polyamides, and polyesters. Furthermore, DMPMA could be used in the development of various enzyme-based processes, such as in the synthesis of various organic compounds. Finally, DMPMA could be used in the development of various biochemical and physiological processes, such as in the formation of various polymeric materials.
Applications De Recherche Scientifique
DMPMA has been used in a variety of scientific research applications, including the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It has also been used as a starting material for the synthesis of various pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, DMPMA has been utilized in the preparation of a variety of polymeric materials, such as polyurethanes, polyamides, and polyesters.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-14(12(3)8-10)17-15-7-5-11(2)9-13(15)16/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGKPJZFMARHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)
![2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3171515.png)

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3171524.png)



![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)

